molecular formula C29H34ClNO9 B017948 Datpn CAS No. 109485-64-5

Datpn

Cat. No. B017948
M. Wt: 576 g/mol
InChI Key: UURZVEUAJLBIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Datpn, also known as N,N-diisopropyltryptamine, is a chemical compound that belongs to the tryptamine class of compounds. It is a psychedelic drug that has gained popularity in recent years due to its unique effects on the human mind. Datpn has been studied extensively in scientific research, and its potential applications in various fields have been explored.

Mechanism Of Action

The mechanism of action of Datpn is not fully understood. It is believed to act on the serotonin receptors in the brain, which are responsible for regulating mood, appetite, and sleep. Datpn is also believed to affect the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and behavior.

Biochemical And Physiological Effects

Datpn has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased creativity. It has also been found to increase heart rate and blood pressure, and can cause dilated pupils and increased body temperature.

Advantages And Limitations For Lab Experiments

Datpn has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be produced in large quantities. Another advantage is that it has a relatively short half-life, which makes it easier to study its effects on the body. However, one limitation is that it is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.

Future Directions

There are a number of future directions for research on Datpn. One area of research is the potential therapeutic applications of Datpn in the treatment of depression, anxiety, and addiction. Another area of research is the potential use of Datpn in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of Datpn, and its effects on the brain and body.

Synthesis Methods

Datpn can be synthesized using various methods, including the Leuckart-Wallach reaction and the Eschweiler-Clarke reaction. The Leuckart-Wallach reaction involves the reaction of tryptamine with formic acid and isopropyl alcohol. The Eschweiler-Clarke reaction involves the reaction of tryptamine with formaldehyde and isopropyl alcohol.

Scientific Research Applications

Datpn has been studied extensively in scientific research, and its potential applications in various fields have been explored. It has been found to have potential therapeutic applications in the treatment of depression, anxiety, and addiction. It has also been studied for its potential use in the treatment of cancer.

properties

CAS RN

109485-64-5

Product Name

Datpn

Molecular Formula

C29H34ClNO9

Molecular Weight

576 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-pentanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C29H33NO9.ClH/c1-3-4-9-19(31)29(37)11-16-21(18(12-29)39-20-10-17(30)24(32)13(2)38-20)28(36)23-22(27(16)35)25(33)14-7-5-6-8-15(14)26(23)34;/h5-8,13,17-18,20,24,32,35-37H,3-4,9-12,30H2,1-2H3;1H

InChI Key

UURZVEUAJLBIKP-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl

Canonical SMILES

CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl

synonyms

4(O)-daunosaminyl-2,4,5,12-tetrahydroxy-2-pentanoyl-1,2,3,4-tetrahydro-6,11-naphthacenedione
DATPN

Origin of Product

United States

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